molecular formula C20H20N2O8S B2873512 2-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate CAS No. 1351634-21-3

2-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate

Cat. No.: B2873512
CAS No.: 1351634-21-3
M. Wt: 448.45
InChI Key: XXWUTDITDDWCON-UHFFFAOYSA-N
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Description

2-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate is a useful research compound. Its molecular formula is C20H20N2O8S and its molecular weight is 448.45. The purity is usually 95%.
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Biological Activity

2-(4-(Benzo[d][1,3]dioxole-5-carbonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzo[d][1,3]dioxole moiety and a piperazine ring, which are known for their diverse biological activities. The molecular formula is C20H20N2O4C_{20}H_{20}N_2O_4 with a molecular weight of approximately 352.38 g/mol .

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, particularly against certain bacterial strains. This activity is often attributed to the ability of the benzo[d][1,3]dioxole group to interact with bacterial cell membranes .
  • Anticancer Properties : Studies have demonstrated that derivatives of benzo[d][1,3]dioxole can inhibit cancer cell proliferation. For instance, related compounds have been shown to induce apoptosis in various cancer cell lines by modulating apoptotic pathways .
  • Neuroprotective Effects : Some derivatives have exhibited neuroprotective properties by inhibiting acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . This inhibition helps increase acetylcholine levels in the brain, potentially improving cognitive function.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of compounds related to this compound:

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
NeuroprotectiveAChE inhibition
CytotoxicityVarying effects on tumor cell lines

Case Study 1: Anticancer Activity

In a study assessing the anticancer properties of benzo[d][1,3]dioxole derivatives, it was found that these compounds significantly inhibited the growth of solid tumor cell lines. The mechanism involved modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, leading to reduced tumor proliferation .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of related compounds in models of Alzheimer's disease. These studies demonstrated that certain derivatives could significantly reduce Aβ-induced neurotoxicity in neuronal cell lines through AChE inhibition and modulation of apoptotic pathways .

Properties

IUPAC Name

2-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1-thiophen-2-ylethanone;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S.C2H2O4/c21-14(17-2-1-9-25-17)11-19-5-7-20(8-6-19)18(22)13-3-4-15-16(10-13)24-12-23-15;3-1(4)2(5)6/h1-4,9-10H,5-8,11-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXWUTDITDDWCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)C2=CC=CS2)C(=O)C3=CC4=C(C=C3)OCO4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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